Cevipabulin succinate anhydrous

描述

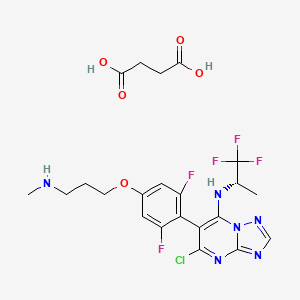

Structure

3D Structure of Parent

属性

CAS 编号 |

852954-80-4 |

|---|---|

分子式 |

C22H24ClF5N6O5 |

分子量 |

582.9 g/mol |

IUPAC 名称 |

butanedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C18H18ClF5N6O.C4H6O4/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8/h6-9,25,28H,3-5H2,1-2H3;1-2H2,(H,5,6)(H,7,8)/t9-;/m0./s1 |

InChI 键 |

OVAKAPOZRCLUHN-FVGYRXGTSA-N |

SMILES |

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O |

手性 SMILES |

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O |

规范 SMILES |

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(CC(=O)O)C(=O)O |

其他CAS编号 |

852954-80-4 |

产品来源 |

United States |

Contextualization of Microtubule Targeting Agents and Research Gaps

Microtubule-targeting agents (MTAs) are a cornerstone of chemotherapy, effectively treating a wide range of cancers. ingentaconnect.combenthamdirect.com These agents disrupt the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and programmed cell death (apoptosis). nih.govresearchgate.net They are broadly classified into two groups: microtubule-stabilizing agents, like the taxanes (e.g., paclitaxel), and microtubule-destabilizing agents, such as the vinca (B1221190) alkaloids (e.g., vinblastine). nih.govnih.gov

Despite their success, the clinical utility of traditional MTAs is often hampered by significant side effects and the development of drug resistance. nih.govnih.gov This has fueled a continuous search for novel MTAs with improved properties. A significant research gap exists in identifying compounds that can overcome these resistance mechanisms and exhibit novel interactions with the tubulin protein. nih.govpromega.com Furthermore, there is a growing interest in understanding the more subtle effects of MTAs on microtubule dynamics, beyond simple stabilization or destabilization, and how these nuances can be exploited for therapeutic benefit. researchgate.netrupress.org

Historical Overview of Preclinical Development and Discovery of Cevipabulin Succinate Anhydrous

Cevipabulin (B1684092), also known as TTI-237, emerged from research focused on identifying new anticancer agents with unique mechanisms of tubulin inhibition. ontosight.aiaxonmedchem.com It is a synthetic, small molecule that is stable, water-soluble, and can be efficiently synthesized in large quantities. nih.gov Preclinical studies revealed its potential as a potent microtubule-active antitumor agent. axonmedchem.com

Early investigations into its mechanism of action showed that cevipabulin competes with vinblastine (B1199706) for binding to tubulin, suggesting it interacts with the vinca (B1221190) alkaloid binding site on the β-tubulin subunit. nih.govnih.gov However, unlike traditional vinca alkaloids that lead to microtubule depolymerization, cevipabulin was found to enhance tubulin polymerization, a characteristic more akin to taxanes. nih.gov This dual-property action immediately set it apart from existing MTAs.

Further preclinical research demonstrated that cevipabulin is active against a variety of human tumor cell lines, including those resistant to paclitaxel (B517696) and vincristine. nih.gov This finding was particularly significant as it suggested that cevipabulin could potentially overcome common mechanisms of resistance to established MTAs.

Significance and Unmet Research Questions in Molecular and Cellular Biology

Primary Molecular Targets and Binding Dynamics

Cevipabulin directly targets the tubulin heterodimer, which consists of α- and β-tubulin subunits. Its interaction is characterized by simultaneous binding to two distinct and spatially separate sites on the tubulin molecule. nih.govbiorxiv.orgnih.govresearchgate.net

Identification of Direct Tubulin Interactions

Initial studies identified cevipabulin as a microtubule-active agent, and further investigations have elucidated its specific binding sites on the tubulin heterodimer. nih.govbiorxiv.orgaxonmedchem.com

Cevipabulin has been shown to bind to the vinblastine site located on the β-tubulin subunit. nih.govbiorxiv.orgnih.govbiorxiv.org This was initially determined through competitive binding assays, which demonstrated that cevipabulin competes with radiolabeled vinblastine for binding to microtubules. nih.govnih.gov Although it binds to a site typically associated with microtubule-destabilizing agents like vinca alkaloids, cevipabulin exhibits properties more akin to stabilizing agents, such as promoting tubulin polymerization. nih.govnih.gov This unusual characteristic distinguishes it from classical vinblastine-site binders.

A pivotal discovery in understanding cevipabulin's mechanism was the identification of a second, novel binding site on the α-tubulin subunit, referred to as the "seventh site". nih.govbiorxiv.orgnih.govbiorxiv.orgbiorxiv.org X-ray crystallography studies of the tubulin-cevipabulin complex revealed this additional binding location, which is spatially distinct from the vinblastine site. biorxiv.orgnih.govbiorxiv.org This seventh site is located near the non-exchangeable GTP-binding region of α-tubulin. biorxiv.orgbiorxiv.org The binding of cevipabulin to this novel site is a key aspect of its unique cellular effects. nih.govbiorxiv.orgbiorxiv.org

Characterization of Binding Affinities and Kinetics (e.g., IC50 values in cell lines)

The cytotoxic and anti-proliferative activity of cevipabulin has been quantified in various human cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) typically in the nanomolar range. For instance, in cell lines derived from ovarian, breast, prostate, and cervical tumors, the IC50 values were found to be between 18 and 40 nM. medchemexpress.com

Below is a table summarizing the IC50 values of cevipabulin in several human cancer cell lines after 72 hours of treatment. medchemexpress.com

| Cell Line | Cancer Type | IC50 Value (nM) |

| MDA-MB-468 | Breast Cancer | 18 ± 6 |

| MDA-MB-435 | Breast Cancer | 21 ± 4 |

| LnCaP | Prostate Cancer | 22 ± 7 |

| SK-OV-3 | Ovarian Cancer | 24 ± 8 |

| Hela | Cervical Cancer | 40 |

Structural Basis of Dual-Site Engagement

The concurrent binding of cevipabulin to both the vinblastine site on β-tubulin and the novel seventh site on α-tubulin is a defining feature of its molecular interaction. biorxiv.orgbiorxiv.orgbiorxiv.org Crystallographic data has provided a structural understanding of this dual engagement. biorxiv.orgnih.gov These studies show that one molecule of cevipabulin occupies the vinblastine site, while another molecule binds to the newly identified site on α-tubulin within the same tubulin heterodimer. biorxiv.org This dual-site occupancy is responsible for the compound's distinct effects on tubulin dynamics, which differ from agents that bind to only one of these sites. nih.gov

Distinct and Interactive Effects on Tubulin Dynamics

The dual-site binding of cevipabulin leads to a complex and unique set of consequences for tubulin and microtubule dynamics. These effects are not simply additive but appear to be interactive. nih.gov

Binding to the vinblastine site on β-tubulin enhances the longitudinal interactions between tubulin dimers. biorxiv.orgbiorxiv.org However, unlike microtubule-stabilizing agents (MSAs) such as paclitaxel (B517696), it simultaneously inhibits the lateral interactions that are necessary for the formation of a stable microtubule lattice. biorxiv.orgbiorxiv.org This results in the formation of abnormal tubulin protofilament polymers rather than complete microtubules. nih.govbiorxiv.orgbiorxiv.org These protofilaments can then aggregate into irregular clusters within the cell. nih.govbiorxiv.org

Concurrently, the binding of cevipabulin to the seventh site on α-tubulin induces a conformational change that affects the non-exchangeable GTP bound in this subunit. biorxiv.orgbiorxiv.org This interaction is believed to reduce the stability of the tubulin dimer, leading to its degradation. biorxiv.orgbiorxiv.orgnih.gov Specifically, cevipabulin's presence at the seventh site causes the αT5 loop to move outward, making the non-exchangeable GTP more accessible and potentially exchangeable, which compromises the structural integrity of the tubulin protein and results in its destabilization and subsequent degradation. biorxiv.orgnih.gov

In essence, cevipabulin exhibits a dual, and somewhat paradoxical, mechanism: it promotes a form of tubulin polymerization into protofilaments via its interaction with the β-tubulin vinblastine site, while simultaneously triggering the degradation of the tubulin protein itself through its binding to the novel α-tubulin seventh site. nih.govbiorxiv.orgbiorxiv.org This multifaceted mechanism of action distinguishes cevipabulin from other known tubulin-targeting agents.

Promotion of Tubulin Polymerization

While cevipabulin binds to the vinblastine site, which is typically occupied by microtubule-destabilizing agents, its functional outcome is more akin to stabilizing agents like taxanes, in that it enhances tubulin aggregation. ncats.ionih.gov However, this process does not result in the formation of normal, functional microtubules. Instead, cevipabulin drives the assembly of aberrant tubulin structures. researchgate.netbiorxiv.org

Treatment of cells with cevipabulin leads to the rapid formation of irregular tubulin aggregates within the cytoplasm. researchgate.netbiorxiv.org Evidence from immunofluorescence and transmission electron microscopy confirms that cevipabulin induces the formation of linear tubulin protofilaments that subsequently coalesce into these disorganized aggregates. nih.govresearchgate.netresearchgate.net This effect is a direct consequence of cevipabulin's binding to the vinblastine site; when this site is blocked by other agents, cevipabulin loses its ability to induce this aggregation. biorxiv.org

The formation of aggregates is preceded by a novel form of polymerization. nih.gov The proposed mechanism suggests that cevipabulin's binding to the vinblastine site enhances the longitudinal (head-to-tail) interactions between tubulin dimers, a key step in filament elongation. nih.govresearchgate.net Simultaneously, it prevents the tubulin dimer from adopting the "straight" conformation necessary for proper lateral interactions between protofilaments. nih.govresearchgate.net This disruption of lateral association while promoting longitudinal assembly results in the polymerization of individual, abnormal tubulin protofilaments, which then tangle together to form the observed aggregates rather than assembling into stable microtubules. nih.govresearchgate.netbiorxiv.org This unique mode of action, inducing protofilament polymerization without microtubule formation, explains the previously observed but undefined paclitaxel-like polymerization-promoting activity of the compound. biorxiv.org

| Binding Site | Location | Primary Effect | Reference |

| Vinblastine Site | β-tubulin | Enhances longitudinal interactions, disrupts lateral interactions, leading to abnormal protofilament polymerization and irregular aggregate formation. | nih.govresearchgate.netbiorxiv.org |

| The Seventh Site | α-tubulin | Induces a conformational change that leads to tubulin destabilization and degradation. | nih.govnih.govbiorxiv.org |

Induction of Tubulin Destabilization and Degradation

Concurrent with its effects on polymerization, cevipabulin actively promotes the destabilization and subsequent degradation of the tubulin protein itself. nih.govbiorxiv.org This function is mediated by its binding to the newly identified "seventh site" on α-tubulin. nih.govresearchgate.net Label-free quantitative proteomic analysis has shown that cevipabulin treatment significantly and selectively down-regulates the protein levels of α-tubulin, β-tubulin, and their isoforms. nih.govbiorxiv.org This reduction is a post-transcriptional event, as mRNA levels for tubulin remain unaffected. nih.gov The degradation is carried out via the ubiquitin-proteasome pathway, as it can be blocked by proteasome inhibitors like MG132. nih.gov

The seventh binding site for cevipabulin is located on α-tubulin near the non-exchangeable guanosine (B1672433) triphosphate (GTP) binding pocket. nih.govbiorxiv.org This non-exchangeable GTP is crucial for the structural integrity and stability of the tubulin heterodimer. nih.gov X-ray crystallography studies have revealed that when cevipabulin occupies the seventh site, it physically displaces a flexible loop of the protein known as the αT5 loop, pushing it outward. nih.govnih.govbiorxiv.org This conformational shift disrupts several key hydrogen bonds that anchor the non-exchangeable GTP within its pocket. nih.gov The loss of these interactions effectively makes the "non-exchangeable" GTP become exchangeable, which severely reduces the stability of the tubulin dimer, promoting its unfolding and marking it for degradation. nih.govnih.govbiorxiv.org

| Experimental Finding | Observation | Implication | Reference |

| Proteomic Analysis | Selective downregulation of α- and β-tubulin protein levels after a 6-hour treatment with 1 μM cevipabulin. | Cevipabulin specifically targets tubulin for reduction at the protein level. | nih.govbiorxiv.org |

| Proteasome Inhibition | The proteasome inhibitor MG132 completely blocks cevipabulin-induced tubulin degradation. | The mechanism of tubulin reduction is dependent on the proteasome pathway. | nih.gov |

| Site-Directed Mutagenesis | A Y224G mutation in α-tubulin, which blocks the seventh site, prevents cevipabulin-induced tubulin degradation. | Binding to the seventh site is necessary for the degradation effect. | nih.govbiorxiv.org |

| GTP/GDP Exchange Assay | Incubation with cevipabulin increases the exchangeability of the non-exchangeable GTP on α-tubulin. | Cevipabulin binding reduces the affinity of GTP for tubulin, leading to instability. | nih.gov |

Differential Modulation of Microtubule Flexibility

Cevipabulin can be utilized as a microtubule-stabilizing agent for in-vitro applications, and microtubules stabilized by it exhibit distinct mechanical properties compared to those stabilized by other agents. nih.gov Specifically, cevipabulin-stabilized microtubules are significantly more flexible than those stabilized by paclitaxel, the most commonly used agent for this purpose. nih.gov This increased flexibility is reflected in a lower persistence length, which is a measure of a polymer's stiffness. Despite this difference in flexibility, cevipabulin-stabilized microtubules are still capable of supporting transport by motor proteins like kinesin in gliding assays. nih.gov

| Stabilizing Agent | Property | Value/Observation | Reference |

| Cevipabulin | Flexibility | More flexible than paclitaxel-stabilized microtubules. | nih.gov |

| Kinesin-driven motility | Velocity is significantly higher than that of paclitaxel-stabilized microtubules. | nih.gov | |

| Paclitaxel | Flexibility | Less flexible (more rigid) than cevipabulin-stabilized microtubules. | nih.gov |

| Kinesin-driven motility | Driven by kinesins at a lower velocity compared to cevipabulin-stabilized microtubules. | nih.gov |

Downstream Cellular Pathway Modulation

The profound disruption of the microtubule cytoskeleton by cevipabulin's dual actions triggers downstream cellular events. The primary consequence is the interference with microtubule-dependent processes, most critically, cell division. ncats.io The aberrant tubulin structures and depletion of the soluble tubulin pool lead to mitotic spindle perturbations. axonmedchem.com At lower concentrations, this does not cause a complete mitotic block but instead results in errors during cell division, leading to the formation of multinuclear cells in the G1 phase of the cell cycle. axonmedchem.com Ultimately, the sustained disruption of microtubule dynamics and integrity inhibits cell proliferation and can lead to apoptosis. mdpi.com

Impact on Cell Cycle Progression (e.g., G2/M Block)

Cevipabulin exerts a significant, concentration-dependent influence on the cell cycle of tumor cells. medchemexpress.com At concentrations above 50 nM, it induces a pronounced block at the G2/M phase of the cell cycle. medchemexpress.comresearchgate.net This arrest prevents cells from entering mitosis, thereby inhibiting cell division and proliferation. The G2/M checkpoint is a critical regulatory point that ensures DNA is properly replicated and undamaged before a cell divides; its disruption by cevipabulin is a key aspect of the compound's anticancer activity. nih.govnih.gov

Flow cytometry experiments have shown that lower concentrations (20-40 nM) result in the appearance of sub-G1 nuclei, which is indicative of apoptosis, while higher concentrations lead to a strong accumulation of cells in the G2/M phase. medchemexpress.com This dual effect highlights its potency in disrupting normal cell cycle progression. The arrest in the G2/M phase is a common mechanism for microtubule-targeting agents, which interfere with the formation of the mitotic spindle required for chromosome segregation. nih.gov

Table 1: Effect of Cevipabulin Concentration on Cell Cycle in Human Tumor Cell Lines

| Concentration Range | Observed Effect | Reference |

|---|---|---|

| 20-40 nM | Production of sub-G₁ nuclei | medchemexpress.com |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Following the disruption of the cell cycle, cevipabulin and its analogs trigger programmed cell death, primarily through apoptosis. researchgate.netresearchgate.net This process is a regulated and orderly mechanism of cell elimination, crucial for removing damaged or cancerous cells. Research indicates that cevipabulin's induction of apoptosis involves the activation of key enzymatic cascades. researchgate.net

One of the central pathways activated is the caspase signaling cascade. researchgate.net Caspases are a family of proteases that execute the apoptotic process. Additionally, cevipabulin treatment leads to the activation of poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. researchgate.net The cleavage and activation of PARP by caspases is a hallmark of apoptosis, signaling that the cell has sustained irreparable damage and is undergoing programmed death.

Alterations in Cellular Signaling Cascades and Proteomic Signatures

Cevipabulin induces profound alterations in cellular protein levels and signaling pathways, with its primary target being the tubulin protein network. nih.gov Label-free quantitative proteomic analysis of cancer cells treated with cevipabulin revealed a highly selective and significant downregulation of α-tubulin, β-tubulin, and their various isoforms. nih.gov This reduction in tubulin protein levels occurs post-transcriptionally, as the compound does not affect the mRNA levels of tubulin, and is dependent on the proteasome, a cellular complex that degrades unneeded or damaged proteins. nih.gov

The unique mechanism behind this tubulin degradation lies in cevipabulin's novel binding characteristics. nih.govnih.gov X-ray crystallography studies have shown that cevipabulin binds to two distinct sites on the tubulin heterodimer: the well-known vinblastine site on β-tubulin and a newly identified "seventh site" on α-tubulin. nih.govnih.govnih.gov The binding to this new site on α-tubulin is responsible for its tubulin degradation effect. nih.govnih.gov This interaction pushes a section of the α-tubulin protein called the αT5 loop outward, which destabilizes the protein, promoting its unfolding and subsequent degradation by the proteasome. nih.gov This dual-binding action results in the formation of abnormal tubulin protofilaments, a previously undefined morphology, further disrupting microtubule dynamics. nih.gov

Furthermore, research on a cevipabulin analog has shown that it can suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers and plays a crucial role in cell proliferation and survival. researchgate.net

Table 2: Proteomic and Signaling Effects of Cevipabulin

| Target/Pathway | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| α- and β-tubulin isoforms | Significant protein downregulation | Binds to a novel "seventh site" on α-tubulin, causing protein destabilization and proteasome-dependent degradation. | nih.gov |

| Microtubule Structure | Induction of abnormal tubulin protofilament polymerization | Interactive effect of binding to both the Vinblastine site and the "seventh site". | nih.gov |

In Vitro Model Systems for Mechanistic Elucidation

In vitro studies have been fundamental in dissecting the molecular interactions and cellular consequences of cevipabulin treatment.

Application in Two-Dimensional Cell Culture Models

Two-dimensional (2D) cell culture models have served as a primary tool for evaluating the cytotoxic and anti-proliferative effects of cevipabulin across various cancer cell lines. These studies have consistently demonstrated the compound's potent activity. For instance, in human cancer cell lines such as ovarian (SK-OV-3), breast (MDA-MB-435, MDA-MB-468), prostate (LnCaP), and cervical (HeLa) cancer, cevipabulin exhibited IC50 values in the nanomolar range, specifically between 18 and 40 nM. medchemexpress.com Further investigations in HeLa, Hct116 (colon), H460 (lung), and SU-DHL-6 (lymphoma) cell lines confirmed a dose-dependent decrease in tubulin protein levels upon treatment with cevipabulin. nih.govbiorxiv.org This reduction of tubulin was identified as a common biochemical outcome in various cancer cells treated with the compound. nih.gov

Table 1: IC50 Values of Cevipabulin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| SK-OV-3 | Ovarian | 24 ± 8 |

| MDA-MB-435 | Breast | 21 ± 4 |

| MDA-MB-468 | Breast | 18 ± 6 |

| LnCaP | Prostate | 22 ± 7 |

Advanced Biochemical and Biophysical Characterization

To delve deeper into the molecular mechanism, a suite of sophisticated biochemical and biophysical techniques has been employed.

Tubulin Polymerization Assays: Initial studies using in vitro tubulin polymerization assays surprisingly revealed that cevipabulin did not inhibit tubulin polymerization like vinblastine, but rather promoted it, a characteristic more aligned with paclitaxel. nih.govbiorxiv.org However, it was later clarified that this observed increase in turbidity was likely due to the polymerization of tubulin protofilaments rather than the formation of complete microtubules. biorxiv.org This suggests a more complex interaction with tubulin dynamics than typical microtubule-stabilizing or -destabilizing agents. biorxiv.orgnih.gov

Competition Binding Assays: Competition experiments have been crucial in identifying the binding site of cevipabulin on tubulin. These assays demonstrated that cevipabulin competes with [³H]-vinblastine for binding to microtubules, indicating that it interacts with the vinblastine binding site. nih.govbiorxiv.org Conversely, it did not compete with [³H]-paclitaxel. nih.govbiorxiv.org This finding initially classified cevipabulin as a vinca-site ligand. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has been instrumental in quantifying the binding stoichiometry of cevipabulin to tubulin. nih.govresearchgate.net By incubating tubulin with varying concentrations of cevipabulin and quantifying the bound compound, researchers determined that approximately two molecules of cevipabulin bind to one tubulin dimer, suggesting a 2:1 stoichiometry. nih.govresearchgate.net When tubulin was pre-incubated with eribulin (B193375), a compound that binds to a different site, LC-MS/MS analysis showed that one molecule of cevipabulin and one molecule of eribulin were bound to each tubulin dimer, forming a 1:1:1 complex. nih.gov This technique provided direct evidence for multiple binding sites for cevipabulin on the tubulin heterodimer. nih.govresearchgate.net

Microscale Thermophoresis (MST): Microscale thermophoresis (MST) has been utilized to determine the binding affinity of cevipabulin to its newly identified second binding site on tubulin. nih.govresearchgate.netmdpi.commdpi.comharvard.edu This technique measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. mdpi.commdpi.comharvard.edu The MST results showed that the dissociation constant (Kd) of cevipabulin to this novel seventh site on tubulin is approximately 0.97 ± 0.15 μM. nih.govresearchgate.net This confirmed a direct and measurable interaction at a site distinct from the vinblastine site. nih.gov

Cellular Imaging Techniques for Morphological Analysis

Cellular imaging has provided visual evidence of cevipabulin's impact on the microtubule network and cellular morphology.

Immunofluorescence: Immunofluorescence microscopy has been used to visualize the effects of cevipabulin on the microtubule cytoskeleton. nih.gov These studies revealed that cevipabulin induces the formation of linear tubulin protofilaments which then aggregate into irregular structures within the cell. nih.gov This is a distinct morphological change not typically observed with other tubulin inhibitors. biorxiv.org

Transmission Electron Microscopy (TEM): Transmission electron microscopy (TEM) has corroborated the findings from immunofluorescence at a higher resolution. nih.gov TEM images confirmed that cevipabulin treatment leads to the formation of abnormal tubulin protofilaments and their subsequent aggregation. nih.gov This ultrastructural analysis provided definitive evidence of the unique morphological changes induced by the compound.

Omics-Based Approaches for Mechanistic Insights

Quantitative Proteomics: To obtain a broader understanding of the cellular response to cevipabulin, label-free quantitative proteomics was performed on HeLa cells treated with the compound. nih.govbiorxiv.org This analysis of over 1800 proteins revealed that cevipabulin selectively and significantly down-regulates the protein levels of α- and β-tubulin and their isoforms. nih.govbiorxiv.org This finding was further confirmed by immunoblotting, which showed a dose-dependent decrease in tubulin levels. nih.govbiorxiv.org Crucially, quantitative PCR assays indicated that this down-regulation occurs at the post-transcriptional level, as mRNA levels of tubulin were unaffected. nih.govbiorxiv.org Further experiments showed that the proteasome inhibitor MG132 could block this cevipabulin-induced tubulin degradation, indicating that the degradation is mediated by the proteasome pathway. nih.gov

In Vivo Animal Models for Investigating Biological Activity

To assess the therapeutic potential of cevipabulin in a more complex biological system, in vivo studies have been conducted using animal models.

Studies in Human Tumor Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, have been instrumental in evaluating the in vivo efficacy of cevipabulin.

Athymic nu/nu mice: Studies utilizing athymic nu/nu mice, which lack a functional thymus and are therefore unable to mount a T-cell-mediated immune response, have demonstrated the anti-tumor activity of cevipabulin. medchemexpress.comenvigo.comcriver.comcas.cz In a model where U87-MG human glioblastoma cells were implanted subcutaneously, cevipabulin administered intravenously or orally showed dose-dependent anti-tumor effects. medchemexpress.com These xenograft models are a standard in preclinical cancer research for evaluating the potential of new therapeutic agents. nih.govnih.gov

Analysis of Microtubule Dynamics and Cellular Effects in Animal Tissues

Cevipabulin succinate (B1194679) anhydrous, also known as TTI-237, is a synthetic molecule that has been the subject of significant preclinical investigation due to its novel mechanism of action against microtubules. nih.gov Unlike classic antimitotic agents that either stabilize or destabilize microtubules, cevipabulin exhibits a unique and complex interaction with tubulin, the fundamental protein subunit of microtubules. nih.govresearchgate.net Initial studies suggested it possessed mixed properties, appearing to bind at the vinca alkaloid site on β-tubulin while also promoting tubulin polymerization in a manner somewhat similar to taxanes. nih.govbiorxiv.org However, more recent and detailed mechanistic studies have revealed a more intricate mode of action that leads to distinct cellular effects, primarily investigated using human cancer cell lines and purified tubulin, which serve as foundational models for understanding the compound's activity in tumor tissues within animal xenograft models. biorxiv.orgaxonmedchem.com

Research has uncovered that cevipabulin's cellular effects stem from its ability to bind simultaneously to two separate sites on the αβ-tubulin heterodimer. nih.govnih.gov One binding site is the established vinblastine site on β-tubulin. researchgate.netnih.gov The second is a novel binding location on α-tubulin, which has been termed the "seventh site". nih.govresearchgate.net This dual-site interaction is responsible for two distinct and concurrent cellular outcomes: the degradation of tubulin and the formation of abnormal tubulin protofilaments. biorxiv.orgnih.gov

Induction of Tubulin Degradation

The degradation of tubulin has been confirmed through multiple research methodologies. Label-free quantitative proteomic analysis performed on human cervical adenocarcinoma (HeLa) cells treated with cevipabulin demonstrated a significant and selective downregulation of α-tubulin and β-tubulin protein levels and their isoforms. nih.gov This finding was further substantiated by immunoblotting studies in a range of human cancer cell lines, including colon colorectal carcinoma (Hct116), large cell lung carcinoma (H460), and B cell lymphoma (SU-DHL-6) cells, confirming a decrease in tubulin protein levels. nih.gov

| Protein | Effect Observed | Methodology | Reference |

|---|---|---|---|

| α-Tubulin & Isoforms | Significantly Downregulated | Label-Free Quantitative Proteomics | nih.gov |

| β-Tubulin & Isoforms | Significantly Downregulated | Label-Free Quantitative Proteomics | nih.gov |

| Tubulin Proteins (General) | Decreased Levels | Immunoblotting | nih.gov |

Formation of Aberrant Tubulin Structures

In conjunction with inducing tubulin degradation, cevipabulin's dual-binding mechanism promotes the formation of aberrant tubulin structures. nih.gov While it was initially observed to enhance the aggregation of microtubule protein, this was later clarified not as the formation of functional microtubules, but rather as the polymerization of tubulin into abnormal linear protofilaments that subsequently tangle into irregular aggregates. biorxiv.orgaxonmedchem.comnih.gov

This effect is a direct consequence of its simultaneous binding to both the vinblastine and the novel α-tubulin sites. nih.gov Binding at the vinblastine site enhances the longitudinal interactions between tubulin dimers, while binding at the α-tubulin site disrupts the lateral interactions necessary for protofilaments to form a stable, cylindrical microtubule. nih.govresearchgate.net The result is a unique cellular morphology characterized by these non-functional tubulin aggregates. biorxiv.orgnih.gov The formation of these structures has been visualized and confirmed in preclinical cell models using advanced imaging techniques such as immunofluorescence and transmission electron microscopy. nih.gov

Further in vitro studies using purified swine tubulin have explored the physical properties of microtubules stabilized by cevipabulin. nih.gov These investigations found that cevipabulin-stabilized microtubules were more flexible compared to those stabilized by paclitaxel. nih.gov In motility assays, these cevipabulin-stabilized microtubules were transported by kinesin motors at a significantly higher velocity than their paclitaxel-stabilized counterparts. nih.gov

| Cellular Effect | Description | Detection Methodology | Reference |

|---|---|---|---|

| Tubulin Degradation | Reduction in cellular levels of α- and β-tubulin proteins. | Proteomics, Immunoblotting | nih.gov |

| Aberrant Protofilament Polymerization | Formation of linear tubulin protofilaments instead of complete microtubules. | Transmission Electron Microscopy | nih.gov |

| Irregular Tubulin Aggregates | Aggregations of tangled, non-functional tubulin protofilaments within the cell. | Immunofluorescence, Microscopy | biorxiv.orgnih.gov |

| Increased Microtubule Flexibility | Stabilized microtubules exhibit greater flexibility compared to paclitaxel-stabilized ones. | Microscopy, Persistence Length Analysis | nih.gov |

Structure Activity Relationships Sar and Analog Development of Cevipabulin Succinate Anhydrous

Identification of Key Pharmacophores and Structural Motifs for Dual-Site Activity

X-ray crystallography studies have been instrumental in revealing that cevipabulin (B1684092) simultaneously occupies two distinct and spatially independent sites on the αβ-tubulin heterodimer. nih.govnih.gov This dual-site occupancy is the foundation of its unique biological effects.

The two binding locations are:

The Vinblastine (B1199706) Site: Located at the inter-dimer interface between β-tubulin and α-tubulin, this is a well-known binding pocket for microtubule destabilizing agents. nih.govbiorxiv.org The binding of cevipabulin in this pocket is primarily mediated by its triazolopyrimidinyl group, which forms π-π stacking interactions with the side chain of residue βY224. biorxiv.org This interaction is associated with enhancing the longitudinal interactions between tubulin dimers, a characteristic that paradoxically promotes the polymerization of tubulin protofilaments, similar in some respects to microtubule-stabilizing agents. biorxiv.orgnih.gov

The dual functionality of cevipabulin is therefore a direct result of these two key pharmacophores acting on their respective binding sites. The interaction at the vinblastine site promotes the formation of tubulin protofilament aggregates, while the interaction at the seventh site triggers tubulin degradation. biorxiv.orgnih.gov

Rational Design and Synthesis of Cevipabulin Succinate (B1194679) Anhydrous Analogs for Research Probes

To dissect the distinct functions associated with each binding site, researchers have rationally designed and synthesized analogs of cevipabulin to act as selective research probes. nih.govbiorxiv.org These analogs were created by systematically modifying key structural motifs identified as crucial for binding.

Two notable analogs have been used to decouple the effects of the dual-site binding:

Compound 1: This analog was designed to investigate the role of the seventh site. It was synthesized to lack the N-substituted side chain present in cevipabulin. nih.govbiorxiv.org This modification results in a molecule that selectively binds to the seventh site on α-tubulin without significant interaction at the vinblastine site. biorxiv.org

Compound 2: This analog was created to isolate the activity at the vinblastine site. In this molecule, the critical trifluoropropyl group of cevipabulin was replaced by an azabicyclo moiety. nih.govbiorxiv.org This substitution eliminates the key interaction at the seventh site, restricting the analog's binding primarily to the vinblastine pocket. biorxiv.org

The synthesis of these specific analogs provided essential tools to independently study the structural and functional consequences of engaging each target site.

Comparative Analysis of Analog Activity and Target Interaction

Comparative studies using cevipabulin and its rationally designed analogs have confirmed the distinct roles of each binding site. The differential activity of these compounds highlights a clear structure-activity relationship. nih.govbiorxiv.org

When the seventh site was blocked by a mutation (αY224G), cevipabulin lost its ability to degrade tubulin but still induced the formation of tubulin aggregates. biorxiv.org Conversely, when the vinblastine site was occupied by other agents, cevipabulin could still induce tubulin degradation. biorxiv.org

The activities of the specific analogs further clarify this relationship:

Cevipabulin: Binds to both the vinblastine site and the seventh site. This dual binding leads to the induction of abnormal tubulin protofilament polymerization and aggregation, as well as tubulin degradation. nih.gov

Compound 1: Binds selectively to the seventh site. As a result, it induces tubulin degradation but does not cause the formation of tubulin aggregates. nih.govbiorxiv.org

Compound 2: Binds selectively to the vinblastine site. This compound does not induce tubulin degradation. nih.gov Instead, its binding enhances longitudinal tubulin interactions, leading to the formation of tubulin bundles and aggregates in cells. biorxiv.org

This comparative analysis demonstrates that the trifluoropropyl group is essential for the tubulin degradation effect via the seventh site, while the core structure's interaction with the vinblastine site is responsible for promoting protofilament polymerization.

Interactive Table: Comparative Activity of Cevipabulin and Analogs

| Compound | Key Structural Difference | Binding Site(s) | Primary Observed Effect(s) | Citation(s) |

|---|---|---|---|---|

| Cevipabulin | Parent Compound | Vinblastine Site & Seventh Site | Protofilament polymerization; Tubulin degradation | biorxiv.org, nih.gov |

| Compound 1 | Lacks N-substituted side chain | Seventh Site (selective) | Tubulin degradation only | nih.gov, biorxiv.org |

| Compound 2 | Trifluoropropyl replaced by azabicyclo | Vinblastine Site (selective) | Induces tubulin bundles; No degradation | nih.gov, biorxiv.org |

Computational Approaches in SAR and Binding Site Prediction (e.g., Molecular Docking)

Computational methods, such as molecular docking, are powerful tools for predicting and analyzing the interactions between a ligand like cevipabulin and its protein target. mdpi.com These in silico techniques use scoring functions to estimate the binding affinity and predict the most favorable conformation of the ligand within a binding pocket. mdpi.com

For cevipabulin, the detailed binding interactions revealed by X-ray crystallography provide a high-resolution map that serves as a benchmark for computational models. nih.govbiorxiv.org Molecular docking simulations would aim to replicate the experimentally observed binding modes:

At the Vinblastine Site: Docking would predict the π-π stacking between cevipabulin's triazolopyrimidinyl group and the βY224 residue. biorxiv.org It would also model the hydrogen bonds formed with the surrounding protein architecture. biorxiv.org

At the Seventh Site: Computational analysis is crucial for understanding the interactions of the flexible trifluoropropyl group. Crystallography shows hydrogen bonds between the fluorine atoms and the main and side chains of residues αN326 and αN329. biorxiv.org Docking studies can help rationalize why this specific group is so critical for binding at this novel site and for the subsequent conformational change in the αT5 loop that leads to tubulin destabilization. nih.gov

While specific molecular docking studies published for cevipabulin are not widely available, the existing high-resolution crystal structure data is essential for building and validating such computational models. nih.govbiorxiv.org These validated models can then be used to perform virtual screening of new, rationally designed analogs, accelerating the discovery of compounds with more desirable and specific activity profiles, such as pure tubulin degraders or specific protofilament aggregators.

Mechanisms of Cellular Resistance to Cevipabulin Succinate Anhydrous

Genetic and Epigenetic Alterations Conferring Resistance in Preclinical Models

A primary mechanism of resistance to several microtubule-targeting agents involves the genetic alteration of tubulin, the building block of microtubules. Specifically, the overexpression of certain β-tubulin isotypes, most notably βIII-tubulin, has been clinically correlated with resistance to taxanes and vinca (B1221190) alkaloids. researchgate.netnih.gov The altered microtubule dynamics in cells with high levels of βIII-tubulin can reduce the efficacy of drugs that target these structures. nih.gov

While preclinical models specifically detailing resistance to cevipabulin (B1684092) through genetic or epigenetic modifications are still emerging, the unique binding characteristics of cevipabulin suggest a different resistance profile. Unlike taxanes, the efficacy of agents that bind to the colchicine site on tubulin has been shown to be unaffected by βIII-tubulin expression. nih.gov Given that cevipabulin has a unique binding interaction, it is plausible that it may circumvent resistance mediated by βIII-tubulin overexpression.

Epigenetic alterations, such as changes in DNA methylation and histone modification, are also known to contribute to drug resistance in cancer by altering the expression of genes involved in drug response. nih.govfrontiersin.orgmdpi.comnih.gov While specific epigenetic mechanisms of resistance to cevipabulin have not been extensively detailed, it is an active area of investigation in cancer therapeutics.

Adaptive Cellular Responses and Pathway Redundancy to Microtubule Disruption

Cells can develop resistance to microtubule-targeting agents through adaptive responses that circumvent the drug's disruptive effects. A key adaptive response to cevipabulin is linked to its unique dual-binding mechanism. Cevipabulin binds to both the vinca alkaloid site on β-tubulin and a novel seventh site on α-tubulin. researchgate.netbiorxiv.orgnih.gov This dual engagement leads to a distinct cellular outcome: the induction of tubulin degradation in a proteasome-dependent manner. biorxiv.orgnih.gov This degradation of the drug's target is a unique adaptive response compared to the mechanism of other microtubule agents.

Furthermore, cevipabulin's action of inducing abnormal tubulin protofilament polymerization, rather than the typical microtubule stabilization or destabilization, represents another distinct cellular response. nih.gov Cells may adapt to this by upregulating pathways involved in protein synthesis to replenish the degraded tubulin or by activating signaling pathways that promote cell survival despite the cytoskeletal stress. The activation of pro-survival signaling pathways, such as the MAPK or PI3K-Akt pathways, is a common mechanism of resistance to anti-cancer drugs and could potentially be exploited by cancer cells to counteract the effects of cevipabulin. axonmedchem.com

Research Strategies for Overcoming Preclinical Resistance

While cevipabulin shows promise in overcoming existing resistance, the potential for cancer cells to develop resistance to it necessitates proactive research into strategies to counteract this. Based on general principles of overcoming drug resistance, several avenues can be explored for cevipabulin:

Combination Therapies: Combining cevipabulin with other anti-cancer agents that have different mechanisms of action is a primary strategy to prevent or overcome resistance. frontiersin.orgbroadinstitute.orgexplorationpub.com For instance, pairing cevipabulin with a drug that inhibits a pro-survival signaling pathway that might be activated in response to microtubule disruption could be a synergistic approach.

Targeting Resistance Mechanisms: Should specific resistance mechanisms to cevipabulin be identified, such as the upregulation of a particular protein, inhibitors targeting that protein could be co-administered. For example, if resistance is found to be mediated by the overexpression of βIII-tubulin, strategies to inhibit TUBB3 could be explored. patsnap.com

Development of Novel Analogs: The unique dual-binding mechanism of cevipabulin offers a platform for the rational design of new analogs. These could be engineered to have enhanced binding affinity, a more pronounced tubulin degradation effect, or the ability to overcome specific mutations that may arise in the tubulin binding sites. nih.gov

Epigenetic Modulators: Given the role of epigenetics in drug resistance, combining cevipabulin with epigenetic drugs, such as histone deacetylase inhibitors or DNA methyltransferase inhibitors, could potentially re-sensitize resistant cells or prevent the emergence of resistance. frontiersin.orgmdpi.com

Further preclinical research is crucial to identify the specific genetic and adaptive mechanisms that may lead to cevipabulin resistance. This knowledge will be instrumental in designing effective therapeutic strategies to ensure the long-term clinical success of this promising anti-cancer agent.

Future Research Directions and Unexplored Avenues for Cevipabulin Succinate Anhydrous

Elucidation of Further Molecular Targets and Off-Target Effects in Research Contexts

The primary molecular target of cevipabulin (B1684092) is the tubulin heterodimer, a fundamental component of microtubules. However, its interaction with tubulin is multifaceted and warrants deeper investigation. Recent crystallographic and biochemical studies have fundamentally redefined our understanding of its mechanism.

It is now understood that cevipabulin is the first identified agent capable of simultaneously binding to two distinct sites on the tubulin dimer nih.govresearchgate.net:

The Vinblastine (B1199706) Site: Located on β-tubulin, this is a well-known binding site for several microtubule-destabilizing agents.

A Novel "Seventh Site": A newly discovered binding site located on α-tubulin. nih.govresearchgate.net

The binding of cevipabulin to these two sites produces distinct and interactive effects, moving beyond the activity of traditional microtubule targeting agents (MTAs). Crucially, the binding to the novel seventh site on α-tubulin induces a previously uncharacterized effect for a vinblastine-site binder: the degradation of the tubulin heterodimer itself. nih.govnih.govresearchgate.net This degradation is post-transcriptional and has been shown to be dependent on the proteasome pathway. biorxiv.org

Future research must focus on a comprehensive characterization of all potential molecular interactions. While current research points towards a high selectivity for tubulin isoforms, formal, unbiased screening has not been extensively reported in publicly available literature. nih.gov Investigating potential off-target effects is critical. Methodologies such as kinome-wide screening panels and unbiased proteomics-based approaches could be employed to identify or definitively rule out other cellular binding partners. While some kinase inhibitors have been found to exert off-target effects on microtubule stability, it remains to be determined if cevipabulin interacts with kinases or other protein classes. nih.gov

| Binding Site | Location | Primary Effect | Reference |

|---|---|---|---|

| Vinblastine Site | β-tubulin | Enhances longitudinal tubulin interactions but inhibits lateral interactions, leading to abnormal protofilament polymerization. | nih.govresearchgate.net |

| The Seventh Site (Novel) | α-tubulin | Induces proteasome-dependent degradation of the αβ-tubulin heterodimer by promoting the exchange of non-exchangeable GTP. | nih.govresearchgate.net |

Exploration of Cevipabulin Succinate (B1194679) Anhydrous as a Chemical Probe for Biological Pathways

The unique dual-site binding and dual-function mechanism of cevipabulin make it an invaluable tool, or "chemical probe," for dissecting the intricate biology of the microtubule cytoskeleton. Unlike traditional MTAs that either purely stabilize or destabilize microtubules, cevipabulin's ability to simultaneously induce abnormal polymerization and trigger degradation allows for novel experimental approaches. nih.govmdpi.com

As a chemical probe, future studies can utilize cevipabulin to:

Deconstruct Tubulin Regulation: By using cevipabulin and its synthetic analogs (which may bind to one site but not the other), researchers can isolate the cellular consequences of inhibiting the vinblastine site versus inducing degradation via the seventh site. nih.gov

Investigate Microtubule Dynamic Instability (MDI): Cevipabulin induces a "previously undefined tubulin morphology" characterized by the formation of linear tubulin protofilaments that aggregate into irregular structures. nih.gov This provides a unique model to study the physical and biochemical requirements for proper microtubule assembly and how deviations from this process impact cellular function. nih.govresearchgate.net

Probe the Ubiquitin-Proteasome System: Given that cevipabulin triggers tubulin degradation, it can be used to investigate the specific components of the ubiquitin-proteasome pathway responsible for recognizing and degrading one of the most abundant cellular proteins. cytoskeleton.com

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully grasp the cellular impact of cevipabulin, future research should move beyond single-target analysis and embrace a systems biology approach. This involves integrating multi-omics data to build a comprehensive model of the drug's effect on the entire cellular network.

An initial proteomics study has already demonstrated that cevipabulin treatment leads to a highly selective downregulation of tubulin proteins. nih.gov A broader systems biology investigation would expand on this by incorporating:

Transcriptomics: To understand how the cell transcriptionally adapts to the loss of tubulin and disruption of the microtubule network.

Metabolomics: To identify metabolic pathways that are altered as a downstream consequence of microtubule disruption, which is known to affect intracellular transport and organelle positioning.

Phosphoproteomics: To map the signaling cascades that are activated or inhibited in response to the unique cellular stress induced by cevipabulin.

Such an integrated approach could reveal novel biomarkers for drug sensitivity, predict potential mechanisms of resistance, and identify rational combination therapy strategies by pinpointing synergistic pathways.

Potential for Novel Preclinical Research Applications Beyond Initial Indications

Cevipabulin's primary development has been as an anticancer agent due to its potent antimitotic activity. nih.gov However, its unique mechanism suggests potential applications in other therapeutic areas, though these require careful consideration and further research.

One area of initial interest for microtubule-targeting agents is neurodegenerative disease, where microtubule instability is a key pathological feature. nih.govnih.gov Microtubule-stabilizing agents are being explored to restore axonal transport and neuronal integrity in conditions like Alzheimer's disease and tauopathies. nih.gov While cevipabulin was once considered for this role due to its promotion of tubulin polymerization, the subsequent discovery that it also induces tubulin degradation complicates this picture. researchgate.netresearchgate.net One study concluded that this degradation effect may not support its development for central nervous system diseases where stabilization is desired. researchgate.net

This paradox presents a compelling avenue for future research. The key question is whether targeted tubulin degradation could be beneficial in specific neurological contexts, or if the degradation effect negates any potential benefit from polymerization. Exploring this duality could uncover novel therapeutic hypotheses for diseases characterized by aberrant protein aggregation.

Unresolved Questions and Future Research Challenges in the Preclinical Space

Despite recent advances, several critical questions about cevipabulin remain unanswered, representing key challenges for future preclinical research.

| Research Area | Unresolved Question / Challenge | Required Approach |

|---|---|---|

| Mechanism of Degradation | What is the specific E3 ubiquitin ligase that targets the cevipabulin-bound tubulin for proteasomal degradation? cytoskeleton.com | Biochemical assays, genetic screening (e.g., CRISPR) to identify components of the ubiquitin-proteasome pathway. |

| Synergistic Effects | How do abnormal protofilament polymerization and tubulin degradation synergize to induce cell death? nih.gov | High-resolution live-cell imaging, cell biology studies using non-degrading or non-polymerizing analogs. |

| Structural Biology | What is the precise structural change that makes the non-exchangeable GTP accessible upon cevipabulin binding to the seventh site? researchgate.net | Advanced X-ray crystallography and cryo-electron microscopy. |

| Resistance Mechanisms | What novel resistance mechanisms might cancer cells develop against a dual-site binding tubulin degrader? | Long-term cell culture studies to generate resistant cell lines, followed by genomic and proteomic analysis. |

Further challenges include elucidating the structural basis for its activity against tumors resistant to other MTAs and fully characterizing its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential. Answering these questions will be paramount to translating the unique preclinical profile of cevipabulin succinate anhydrous into future therapeutic applications.

常见问题

Q. How should researchers disclose conflicting data on cevipabulin’s off-target effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。